molecular formula C7H4IN B1276784 1-Iodo-2-isocyanobenzene CAS No. 183209-25-8

1-Iodo-2-isocyanobenzene

Cat. No.: B1276784
CAS No.: 183209-25-8
M. Wt: 229.02 g/mol
InChI Key: LRVUESGQPSOZCA-UHFFFAOYSA-N
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Description

1-Iodo-2-isocyanobenzene is an organic compound with the molecular formula C₇H₄IN It is a derivative of benzene, where an iodine atom and an isocyanide group are attached to the benzene ring

Scientific Research Applications

1-Iodo-2-isocyanobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: While not widely used industrially, it serves as a precursor for the synthesis of specialized chemicals and materials.

Preparation Methods

The synthesis of 1-Iodo-2-isocyanobenzene typically involves the reaction of 2-iodoaniline with phosgene or its derivatives. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Material: 2-iodoaniline

    Reagent: Phosgene or its derivatives

    Base: Triethylamine

    Solvent: Dichloromethane or similar organic solvent

    Reaction Conditions: Room temperature to slightly elevated temperatures

Chemical Reactions Analysis

1-Iodo-2-isocyanobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The isocyanide group can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzene derivatives.

Mechanism of Action

The mechanism by which 1-Iodo-2-isocyanobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom and isocyanide group provide reactive sites that can interact with other molecules, facilitating the formation of new chemical bonds. Molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

1-Iodo-2-isocyanobenzene can be compared with other similar compounds, such as:

    2-Iodoaniline: Similar in structure but lacks the isocyanide group, making it less reactive in certain types of reactions.

    1-Iodo-4-isocyanobenzene: Another isomer with the isocyanide group in a different position, which can affect its reactivity and applications.

    4-Chloro-2-iodo-1-isocyanobenzene:

The uniqueness of this compound lies in its specific combination of iodine and isocyanide groups, providing a distinct set of reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-iodo-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN/c1-9-7-5-3-2-4-6(7)8/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVUESGQPSOZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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